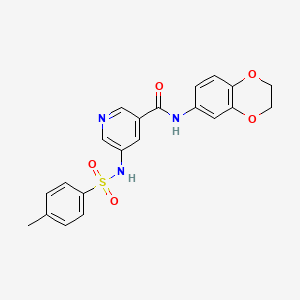![molecular formula C23H18ClNO3 B11281533 2-[(4-chloro-2-methoxy-5-methylphenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B11281533.png)
2-[(4-chloro-2-methoxy-5-methylphenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-CHLORO-2-METHOXY-5-METHYLPHENYL)AMINO]-2-PHENYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE is a complex organic compound with a unique structure that includes a chlorinated methoxyphenyl group, an indene backbone, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-CHLORO-2-METHOXY-5-METHYLPHENYL)AMINO]-2-PHENYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE typically involves multiple steps. One common route includes the following steps:
Formation of the Indene Backbone: This can be achieved through a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.
Introduction of the Chlorinated Methoxyphenyl Group: This step involves the nucleophilic substitution reaction where the methoxyphenyl group is introduced to the indene backbone.
Final Coupling: The final step involves coupling the phenyl group to the indene backbone through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-CHLORO-2-METHOXY-5-METHYLPHENYL)AMINO]-2-PHENYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the chlorinated methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products
The major products formed from these reactions include quinone derivatives, hydroquinone forms, and substituted phenyl derivatives.
Scientific Research Applications
2-[(4-CHLORO-2-METHOXY-5-METHYLPHENYL)AMINO]-2-PHENYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-[(4-CHLORO-2-METHOXY-5-METHYLPHENYL)AMINO]-2-PHENYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved include signal transduction pathways and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Chloro-2-methoxyphenyl)amino]-2-phenyl-2,3-dihydro-1H-indene-1,3-dione
- 2-[(4-Chloro-2-methylphenyl)amino]-2-phenyl-2,3-dihydro-1H-indene-1,3-dione
- 2-[(4-Chloro-2-methoxy-5-methylphenyl)amino]-2-oxoethyl dimethylcarbamodithioate
Uniqueness
The uniqueness of 2-[(4-CHLORO-2-METHOXY-5-METHYLPHENYL)AMINO]-2-PHENYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C23H18ClNO3 |
|---|---|
Molecular Weight |
391.8 g/mol |
IUPAC Name |
2-(4-chloro-2-methoxy-5-methylanilino)-2-phenylindene-1,3-dione |
InChI |
InChI=1S/C23H18ClNO3/c1-14-12-19(20(28-2)13-18(14)24)25-23(15-8-4-3-5-9-15)21(26)16-10-6-7-11-17(16)22(23)27/h3-13,25H,1-2H3 |
InChI Key |
VKIAAALGQYSCRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC2(C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-{4-ethyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}pyridazin-3(2H)-one](/img/structure/B11281457.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B11281463.png)

![N-(1,3-Benzodioxol-5-ylmethyl)-N-{3-[(4-chlorophenyl)sulfonyl]thieno[2,3-E][1,2,3]triazolo[1,5-A]pyrimidin-5-YL}amine](/img/structure/B11281481.png)
![2-[3-(2-methoxyethyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B11281509.png)
![1-{4-[4-(4-Methoxyphenyl)piperazino]-4-oxobutyl}-4-propylthieno[2,3-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one](/img/structure/B11281514.png)
![4-[4-(3-methoxypropyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]-N-(3-methylphenyl)butanamide](/img/structure/B11281515.png)
![N-(4-chlorophenyl)-2-[3-(2-methoxyethyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B11281517.png)
![1,1'-(3-ethyl-6-(4-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)bis(butan-1-one)](/img/structure/B11281523.png)
![N-benzyl-2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B11281527.png)

![5-methyl-N-phenyl-7-[2-(prop-2-en-1-yloxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11281553.png)
-](/img/structure/B11281557.png)

